molecular formula C13H19F3O3Si B1589864 Triethoxy[4-(trifluoromethyl)phenyl]silane CAS No. 188748-63-2

Triethoxy[4-(trifluoromethyl)phenyl]silane

Cat. No.: B1589864
CAS No.: 188748-63-2
M. Wt: 308.37 g/mol
InChI Key: PBTDWUVVCOLMFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Triethoxy[4-(trifluoromethyl)phenyl]silane is a silicon-based nucleophile . It is primarily targeted towards various substrates such as glass, metals, or polymers . The presence of the triethoxy group in the molecule allows it to act as a coupling agent, enabling the introduction of the trifluoromethylphenyl group onto these substrates .

Mode of Action

This compound interacts with its targets through a process known as functionalization . This process imparts hydrophobicity and can enhance the chemical resistance of the surfaces . It has also been shown to be reactive in Pd-catalyzed cross-coupling reactions .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the synthesis of silicon-containing organic compounds . Researchers use this compound in the preparation of silane-based organic molecules, which are useful intermediates in the development of advanced materials with potential applications in electronics and nanotechnology .

Pharmacokinetics

Its physical properties such as refractive index, boiling point, and density have been reported These properties can influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and thus its bioavailability

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in its ability to modify surfaces and enhance their properties . This functionalization imparts hydrophobicity and can enhance the chemical resistance of the surfaces . In addition, it plays a crucial role in the synthesis of silicon-containing organic compounds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, it is recommended to store the compound in an inert atmosphere at room temperature . These conditions help maintain the stability of this compound and ensure its effective action when used in various applications .

Biochemical Analysis

Biochemical Properties

Triethoxy[4-(trifluoromethyl)phenyl]silane plays a significant role in biochemical reactions, particularly in the field of materials chemistry. It acts as a silicon-based nucleophile and is shown to be reactive in Pd-catalyzed cross-coupling reactions .

Cellular Effects

This compound influences various types of cells and cellular processes. It has been observed to affect cell function by modifying cell signaling pathways, gene expression, and cellular metabolism . The compound’s ability to act as a coupling agent enables it to introduce the trifluoromethylphenyl group onto cellular substrates, thereby impacting cellular activities and functions . This functionalization can lead to changes in cell behavior, including alterations in cell signaling and gene expression patterns .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a silicon-based nucleophile in Pd-catalyzed cross-coupling reactions . This functionalization imparts hydrophobicity and enhances the chemical resistance of the surfaces . The compound’s reactivity is also explored in sol-gel processes, which are pivotal for creating novel ceramic and hybrid materials with specific mechanical and thermal properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider in in vitro and in vivo studies . Long-term effects on cellular function have been observed, with the compound’s functionalization impacting cell behavior and activities . The stability of this compound in laboratory settings is crucial for its effective use in biochemical reactions and material synthesis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Threshold effects have been observed, with higher doses potentially leading to toxic or adverse effects . The compound’s role as a coupling agent and its ability to introduce the trifluoromethylphenyl group onto various substrates can impact cellular activities and functions at different dosage levels . It is important to carefully monitor and control the dosage of this compound in animal studies to avoid potential toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors . The compound’s role as a coupling agent enables it to introduce the trifluoromethylphenyl group onto different substrates, impacting metabolic flux and metabolite levels . These interactions are crucial for the synthesis of silane-based organic molecules and the development of advanced materials .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound’s ability to act as a coupling agent enables it to introduce the trifluoromethylphenyl group onto cellular substrates, affecting its localization and accumulation . These interactions are important for the compound’s effective use in biochemical reactions and material synthesis .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function . The presence of targeting signals or post-translational modifications may direct the compound to specific compartments or organelles within the cell . This localization is crucial for the compound’s role as a coupling agent and its ability to introduce the trifluoromethylphenyl group onto various substrates .

Chemical Reactions Analysis

Triethoxy[4-(trifluoromethyl)phenyl]silane undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, water, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Triethoxy[4-(trifluoromethyl)phenyl]silane can be compared with other organosilicon compounds, such as:

    Triethoxy[phenyl]silane: Lacks the trifluoromethyl group, resulting in different electronic properties and reactivity.

    Triethoxy[4-methylphenyl]silane: Contains a methyl group instead of a trifluoromethyl group, leading to different chemical behavior and applications.

    Triethoxy[4-chlorophenyl]silane:

The uniqueness of this compound lies in the presence of the trifluoromethyl group, which imparts distinct electron-withdrawing properties and influences its chemical behavior.

Properties

IUPAC Name

triethoxy-[4-(trifluoromethyl)phenyl]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19F3O3Si/c1-4-17-20(18-5-2,19-6-3)12-9-7-11(8-10-12)13(14,15)16/h7-10H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBTDWUVVCOLMFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](C1=CC=C(C=C1)C(F)(F)F)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19F3O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80474482
Record name Triethoxy[4-(trifluoromethyl)phenyl]silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80474482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188748-63-2
Record name Triethoxy[4-(trifluoromethyl)phenyl]silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80474482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Triethoxy[4-(trifluoromethyl)phenyl]silane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Triethoxy[4-(trifluoromethyl)phenyl]silane
Reactant of Route 2
Reactant of Route 2
Triethoxy[4-(trifluoromethyl)phenyl]silane
Reactant of Route 3
Reactant of Route 3
Triethoxy[4-(trifluoromethyl)phenyl]silane
Reactant of Route 4
Reactant of Route 4
Triethoxy[4-(trifluoromethyl)phenyl]silane
Reactant of Route 5
Reactant of Route 5
Triethoxy[4-(trifluoromethyl)phenyl]silane
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Triethoxy[4-(trifluoromethyl)phenyl]silane
Customer
Q & A

Q1: How does Triethoxy[4-(trifluoromethyl)phenyl]silane interact with TiO2 nanoparticles and what are the downstream effects?

A1: this compound demonstrates the ability to adsorb onto the surface of TiO2 nanoparticles in both alkaline and acidic conditions. [] This adsorption is thought to occur through a sol-gel mechanism, where the silane molecules hydrolyze and condense with hydroxyl groups on the TiO2 surface. [] This surface modification can lead to altered properties of the TiO2 nanoparticles, such as changes in hydrophobicity, dispersibility, and potentially photocatalytic activity.

Q2: What is the impact of the sol-gel media's pH on the adsorption of this compound onto TiO2?

A2: The pH of the sol-gel media plays a crucial role in the adsorption process. While this compound effectively adsorbs in both alkaline and acidic conditions, other fluorosilanes like 1H,1H,2H,2H-Perfluorooctyltriethoxysilane only show significant adsorption in alkaline conditions, showcasing the importance of pH in facilitating successful surface treatment. [] This difference likely stems from the influence of pH on the hydrolysis of the silane groups and the surface charge of the TiO2 nanoparticles.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.